molecular formula C18H27N3O2 B5963777 3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide

3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide

Katalognummer B5963777
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: GSNUKIGXQNMIDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide is a chemical compound that is commonly referred to as CX-4945. It is a selective inhibitor of protein kinase CK2, which is an enzyme that plays a crucial role in various cellular processes such as cell cycle regulation, DNA repair, and apoptosis. CX-4945 has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Wirkmechanismus

CX-4945 exerts its anticancer effects by selectively inhibiting the activity of protein kinase CK2. This enzyme is overexpressed in many types of cancer and is involved in multiple signaling pathways that promote cell survival and proliferation. By inhibiting CK2, CX-4945 induces cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.
Biochemical and physiological effects:
In addition to its anticancer effects, CX-4945 has been shown to have other biochemical and physiological effects. For example, CX-4945 can inhibit the replication of the hepatitis C virus by targeting a host factor that is required for viral replication. Moreover, CX-4945 has been shown to reduce the severity of inflammation in animal models of rheumatoid arthritis and colitis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of CX-4945 as a research tool is its selectivity for CK2, which allows for the specific inhibition of this enzyme without affecting other kinases. This selectivity has been confirmed by several studies using biochemical assays and kinase profiling. However, CX-4945 has some limitations as a research tool, including its relatively low potency and poor solubility in aqueous solutions.

Zukünftige Richtungen

There are several potential future directions for research on CX-4945. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of CX-4945. Another direction is the investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and viral infections. Moreover, the combination of CX-4945 with other anticancer agents is a promising strategy for improving cancer treatment outcomes.

Synthesemethoden

The synthesis of CX-4945 involves several steps, including the reaction of 4-aminobenzoic acid with cyclohexyl isocyanate to form 4-(cyclohexylcarbamoyl)benzoic acid. This intermediate is then coupled with N,N-dimethylpropanamide in the presence of N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to yield CX-4945.

Wissenschaftliche Forschungsanwendungen

CX-4945 has been extensively studied for its potential therapeutic applications in cancer and other diseases. Several preclinical studies have demonstrated that CX-4945 can inhibit the growth and survival of various cancer cell lines, including prostate, breast, and pancreatic cancer cells. In addition, CX-4945 has been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine and cisplatin.

Eigenschaften

IUPAC Name

3-[4-(cyclohexylcarbamoylamino)phenyl]-N,N-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-21(2)17(22)13-10-14-8-11-16(12-9-14)20-18(23)19-15-6-4-3-5-7-15/h8-9,11-12,15H,3-7,10,13H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNUKIGXQNMIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.